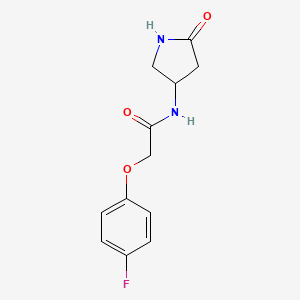

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

Description

2-(4-Fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- 5-Oxopyrrolidin-3-yl group: A pyrrolidinone ring that introduces polarity and hydrogen-bonding capacity, which may influence pharmacokinetics (e.g., solubility, metabolic stability).

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXVXKICKYDIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the fluorophenoxy intermediate.

Coupling with Pyrrolidinone: The fluorophenoxy intermediate is then coupled with a pyrrolidinone derivative under suitable conditions, such as the presence of a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Phenoxy Acetamide Derivatives with Anticancer Activity

Several phenoxy acetamide derivatives share the 4-fluorophenoxy moiety and demonstrate cytotoxic effects:

Key Observations :

- The 4-fluorophenoxy group in the target compound may enhance cytotoxicity compared to non-halogenated analogs, as seen in compound 7d .

- Sulfonyl and heterocyclic appendages (e.g., thiadiazole in 7d) improve target specificity but reduce solubility compared to the simpler pyrrolidinone in the target compound .

Pyridazinone and Pyridine-Containing Acetamides

These compounds feature nitrogen-rich heterocycles and modulate enzymes or receptors:

Key Observations :

- Pyridazinone derivatives (e.g., ) show receptor-specific agonism, suggesting the target compound’s pyrrolidinone may similarly interact with GPCRs or proteases.

- Pyridine-containing analogs (e.g., 5RGX) exhibit strong enzyme inhibition, implying that the target’s acetamide backbone could be optimized for protease targeting .

Pyrrolidinone-Containing Acetamides

Compounds with pyrrolidinone rings highlight the role of this moiety in drug design:

Key Observations :

- Y205-7732 shares the 4-fluorophenoxy group with the target compound but replaces pyrrolidinone with morpholine, resulting in higher polarity (Polar SA = 43.67 Ų) .

- Compound 20a’s pyrrolo-triazine core demonstrates CNS activity, suggesting the target’s pyrrolidinone may confer blood-brain barrier permeability .

Miscellaneous Acetamide Derivatives

Other structurally distinct analogs provide insights into substituent effects:

Biological Activity

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis of this compound

The synthesis typically involves two main steps:

- Formation of the Fluorophenoxy Intermediate : 4-fluorophenol is reacted with an acylating agent to create a fluorophenoxy intermediate.

- Coupling with Pyrrolidinone : This intermediate is then coupled with a pyrrolidinone derivative, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions .

Anticancer Properties

Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, such as increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The thioether and pyrrolidinone moieties are believed to interact with specific molecular targets, modulating their activity and leading to biological effects.

Pharmacological Studies

In pharmacological evaluations, compounds with structural similarities have demonstrated significant activity against various tumor cell lines. For instance, a study involving flavonoids indicated that certain modifications could enhance cytotoxic effects against lung cancer cells (A549), suggesting that similar structural modifications in this compound could yield potent anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interaction with cellular receptors or enzymes may lead to:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways : Influencing pathways involved in cell survival and death.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 0.46 | Apoptosis via mitochondrial pathway |

| Study B | Various | High | Enzyme inhibition |

| Study C | Tumor Cells | Variable | Indirect cytotoxicity via macrophage activation |

Case Studies

- Case Study on Anticancer Activity : A recent study demonstrated that a derivative of this compound exhibited significant cytotoxicity against A549 cells, with an IC50 value indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

- Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that modifications could lead to enhanced selectivity and potency against specific targets involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling of precursors : The 4-fluorophenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions, while the 5-oxopyrrolidin-3-yl acetamide group is formed through cyclization or amidation steps .

- Controlled conditions : Temperature (e.g., 0–80°C), solvent choice (e.g., DMF, THF), and catalysts (e.g., Pd for cross-coupling) are optimized to enhance yield and purity .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, ensuring intermediate purity before subsequent steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the fluorophenoxy and pyrrolidinone moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N-H) bonds .

- X-ray crystallography : Resolves stereochemistry in crystalline forms, though limited by solubility .

Q. What are the primary biological targets or activities studied for this compound?

Research focuses on:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) due to the pyrrolidinone core’s resemblance to transition-state analogs .

- Receptor binding : Fluorophenyl groups may interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, assessed via radioligand displacement studies .

- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological approaches include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve crystallization .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for fluorophenyl incorporation .

- pH control : Buffered conditions (pH 7–9) stabilize amide bond formation during cyclization .

- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions in multi-step syntheses .

Q. How can contradictions in biological activity data across studies be resolved?

Strategies involve:

- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and exclude impurities as confounding factors .

- Off-target profiling : Broad-spectrum kinase panels or proteome-wide affinity capture identify unintended interactions .

Q. What computational methods are employed to predict the compound’s mechanism of action?

- Molecular docking : Predict binding poses to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR modeling : Relate structural features (e.g., fluorophenyl electronegativity) to bioactivity trends .

Q. How can analogues of this compound be designed to enhance pharmacokinetic properties?

Rational design strategies include:

- Bioisosteric replacement : Swap the 4-fluorophenoxy group with trifluoromethyl or chlorophenyl to modulate lipophilicity .

- Pyrrolidinone modification : Introduce methyl or ethyl substituents to improve metabolic stability .

- Prodrug approaches : Esterify the acetamide to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.